2-(4-Methoxyphenyl)Cyclopropanamine

MAO isoform selectivity neuropharmacology antidepressant drug discovery

2-(4-Methoxyphenyl)cyclopropanamine (4-methoxytranylcypromine; MeOTCP) is a ring-substituted analogue of the monoamine oxidase (MAO)-inhibiting antidepressant tranylcypromine (TCP) belonging to the trans-2-arylcyclopropylamine class. The compound features a 4-methoxy substituent on the phenyl ring that protects the para position from metabolic ring hydroxylation, a primary clearance route for unsubstituted TCP.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 19009-68-8
Cat. No. B091716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)Cyclopropanamine
CAS19009-68-8
Synonyms4-methoxytranylcypromine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC2N
InChIInChI=1S/C10H13NO/c1-12-8-4-2-7(3-5-8)9-6-10(9)11/h2-5,9-10H,6,11H2,1H3
InChIKeySCLDJNREJBDLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)Cyclopropanamine (CAS 19009-68-8): A Differentiated trans-2-Arylcyclopropylamine for Neuroscience and Epigenetic Research Procurement


2-(4-Methoxyphenyl)cyclopropanamine (4-methoxytranylcypromine; MeOTCP) is a ring-substituted analogue of the monoamine oxidase (MAO)-inhibiting antidepressant tranylcypromine (TCP) belonging to the trans-2-arylcyclopropylamine class [1]. The compound features a 4-methoxy substituent on the phenyl ring that protects the para position from metabolic ring hydroxylation, a primary clearance route for unsubstituted TCP [2]. Biochemically, it functions as a mechanism-based, irreversible inhibitor of human MAO-A and MAO-B and has been evaluated as an inhibitor of lysine-specific histone demethylase 1 (LSD1) [1]. It also shares structural homology with 5-hydroxytryptamine (serotonin) and binds to the serotonin transporter .

Why 2-(4-Methoxyphenyl)Cyclopropanamine Cannot Be Interchanged with Tranylcypromine or Other 4-Substituted Analogues


Within the trans-2-arylcyclopropylamine scaffold, subtle modifications to the para substituent on the phenyl ring produce dramatic shifts in MAO isoform selectivity, in vivo neurochemical outcomes, and metabolic stability that render simple substitution scientifically unsound. The 4-methoxy group is not merely a metabolic blocking strategy; it fundamentally alters the compound's MAO-A versus MAO-B inhibition ratio relative to both the unsubstituted parent tranylcypromine and the 4-fluoro analogue [1]. Chronic in vivo administration data demonstrate that 4-methoxytranylcypromine elicits significantly greater elevations in regional brain serotonin (5-HT) than equimolar tranylcypromine, a pharmacodynamic distinction with direct implications for experimental reproducibility in behavioural neuroscience and antidepressant research [2]. Interchanging analogues without accounting for these documented kinetic and in vivo divergences risks invalidating comparative pharmacological studies and confounds structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)Cyclopropanamine Versus Closest Structural Analogs


MAO-A/MAO-B Selectivity Inversion Relative to Tranylcypromine (2-PCPA)

2-(4-Methoxyphenyl)cyclopropanamine displays a reversed MAO isoform selectivity profile compared to the parent compound tranylcypromine (trans-2-phenylcyclopropylamine; 2-PCPA). While 2-PCPA is moderately MAO-B-selective (MAO-A Ki = 37.3 µM; MAO-B Ki = 13.6 µM; selectivity ratio MAO-A/MAO-B = 2.74), the 4-methoxy analogue is markedly MAO-A-selective (MAO-A Ki = 20.5 µM; MAO-B Ki = 86.6 µM; selectivity ratio MAO-A/MAO-B = 0.24). This corresponds to an approximately 11.4-fold shift in the MAO-A/MAO-B Ki ratio between the two compounds, driven by a 1.8-fold improvement in MAO-A affinity combined with a 6.4-fold reduction in MAO-B affinity [1].

MAO isoform selectivity neuropharmacology antidepressant drug discovery

Superior MAO-A Inhibition Potency Over 4-Fluorotranylcypromine in Rat Brain

When compared head-to-head with 4-fluorotranylcypromine—the other major ring-substituted tranylcypromine analogue designed for metabolic protection—4-methoxytranylcypromine demonstrated superior potency at inhibiting MAO-A in rat brain. At a low intraperitoneal dose of 1.2 µmol/kg, both 4-substituted analogues were more effective than tranylcypromine at inhibiting MAO-A; however, the 4-methoxy analogue was specifically noted to be more potent than the 4-fluoro analogue at inhibiting MAO-A, while the two were similar in their extent of MAO-B inhibition [1]. After 28-day chronic administration at 3.7 µmol/kg/day via osmotic minipump, both 4-substituted analogues produced greater inhibition of MAO-A than tranylcypromine, with the 4-methoxy analogue maintaining its advantage over the 4-fluoro analogue for MAO-A [1].

in vivo MAO inhibition comparative pharmacology neurochemistry

Greater In Vivo Brain 5-HT Elevation Versus Tranylcypromine After Chronic Dosing

In a 28-day chronic administration study using equimolar doses of 4-methoxytranylcypromine (MeOTCP) and tranylcypromine (TCP), MeOTCP produced significantly greater elevations of 5-hydroxytryptamine (5-HT; serotonin) in multiple brain regions compared to TCP-treated rats. Specifically, MeOTCP produced a marked increase in 5-HT levels in pons-medulla, hypothalamus, and hippocampus relative to vehicle-treated rats, and also produced a statistically significant increase in these levels over those observed in TCP-treated rats [1]. Additionally, MeOTCP produced greater inhibition of type A MAO in brain, liver, and heart than did TCP, confirming that the enhanced neurochemical effect is driven by superior in vivo MAO-A suppression [1]. Both drugs caused comparable reductions in cortical β-adrenergic and tryptamine receptor binding, indicating that the serotonergic differentiation occurs on a background of shared receptor-level adaptations [1].

serotonin neurochemistry chronic antidepressant model in vivo pharmacodynamics

Protection from Metabolic Ring Hydroxylation Shared with 4-Fluorotranylcypromine but with Distinct Electronic Properties

A key design rationale for 4-substituted tranylcypromine analogues is protection of the para position of the phenyl ring from metabolic ring hydroxylation, a major metabolic pathway for unsubstituted tranylcypromine [1]. Both 4-methoxy and 4-fluoro substituents achieve this metabolic blockade. However, the 4-methoxy group is an electron-donating substituent (Hammett σp = −0.27) whereas the 4-fluoro group is weakly electron-withdrawing (σp = +0.06), resulting in divergent effects on the electronics of the aromatic ring and consequently on interactions with enzyme active-site residues [2]. This electronic distinction is hypothesised to underlie the differential MAO-A inhibitory potency observed between the two analogues in vivo [1]. The 4-methoxy compound cannot be interchanged with unsubstituted tranylcypromine in any experimental protocol where metabolic stability is a variable, as the ring-hydroxylated metabolites of TCP may retain biological activity that confounds interpretation [1].

metabolic stability pharmacokinetics medicinal chemistry

Dual Pharmacophore: Serotonin Transporter Binding in Addition to MAO Inhibition

2-(4-Methoxyphenyl)cyclopropanamine is structurally related to 5-hydroxytryptamine (serotonin) and has been demonstrated to bind to the serotonin transporter (SERT) in addition to its MAO inhibitory activity . This dual pharmacophore—MAO inhibition plus SERT interaction—is not a general property of all trans-2-arylcyclopropylamines; the unsubstituted parent compound tranylcypromine is principally recognised as an irreversible MAO inhibitor with only weak and indirect effects on serotonergic reuptake [1]. Quantitative SERT binding affinity data for the racemic 4-methoxy analogue remains limited in the peer-reviewed literature; however, the combination of MAO-A-selective irreversible inhibition with direct SERT engagement distinguishes this compound conceptually from both tranylcypromine and the 4-fluoro analogue, providing a unique mechanistic profile for antidepressant and neuropsychiatric research applications .

serotonin transporter (SERT) dual-mechanism pharmacology antidepressant research

Optimal Research and Procurement Application Scenarios for 2-(4-Methoxyphenyl)Cyclopropanamine


MAO-A-Selective Mechanistic Studies in Neuropsychiatric Disease Models

Investigators requiring preferential pharmacological blockade of MAO-A over MAO-B should select 2-(4-methoxyphenyl)cyclopropanamine rather than tranylcypromine. The compound's MAO-A Ki of 20.5 µM versus MAO-B Ki of 86.6 µM provides an approximately 4.2-fold intra-compound selectivity window for MAO-A, whereas tranylcypromine is MAO-B-biased (MAO-A/MAO-B Ki ratio = 2.74) [1]. This is particularly relevant for rodent models of depression and anxiety where serotonergic tone is a primary endpoint, given the compound's demonstrated ability to elevate regional brain 5-HT levels significantly more than equimolar tranylcypromine after chronic administration [2].

Chronic In Vivo Antidepressant Studies Requiring Metabolic Stability

For 28-day (or longer) chronic administration protocols, 2-(4-methoxyphenyl)cyclopropanamine offers a critical advantage over unsubstituted tranylcypromine: the 4-methoxy substituent blocks metabolic ring hydroxylation, eliminating a major source of pharmacokinetic variability and preventing the formation of potentially bioactive hydroxylated metabolites [1]. When selecting between the 4-methoxy and 4-fluoro analogues, the 4-methoxy compound should be chosen if maximal MAO-A inhibition is desired, as it is more potent than the 4-fluoro analogue at inhibiting MAO-A in rat brain at both acute low-dose and chronic time points [1].

Structure–Activity Relationship (SAR) Programs on 2-Arylcyclopropylamine Scaffolds

In medicinal chemistry campaigns exploring the SAR of the trans-2-arylcyclopropylamine pharmacophore, 2-(4-methoxyphenyl)cyclopropanamine serves as the critical electron-donating para-substituent benchmark. Its Hammett σp value of −0.27 places it as the representative electron-rich analogue, in contrast to the electron-withdrawing 4-CF3 (σp = +0.54) and 4-Br (σp = +0.23) variants, each of which shows distinct MAO isoform Ki profiles in the Gooden et al. (2008) dataset [2]. Including this compound in a congeneric series enables correlation of electronic parameters with MAO-A/MAO-B selectivity and LSD1 inhibitory activity, providing a quantitative framework for rational inhibitor design.

Epigenetic Tool Compound Profiling for LSD1-Related Target Engagement

Although the LSD1 inhibitory potency of 2-(4-methoxyphenyl)cyclopropanamine is moderate relative to more recently developed N-alkylated 2-PCPA derivatives, its well-characterised kinetic profile across LSD1, MAO-A, and MAO-B—all determined within a single study under uniform assay conditions—makes it a valuable reference compound for laboratories establishing LSD1 biochemical screening cascades [2]. Researchers can use this compound to calibrate assay performance and benchmark the selectivity of novel LSD1 inhibitors against the MAO counter-screens, leveraging the publicly available kinact/KI data generated by Gooden et al. (2008).

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